5H-9-Thia-1,5,7-triazafluorene-6,8-dione, 2,4-dimethyl-
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Overview
Description
5H-9-Thia-1,5,7-triazafluorene-6,8-dione, 2,4-dimethyl- is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure
Preparation Methods
The synthesis of 5H-9-Thia-1,5,7-triazafluorene-6,8-dione, 2,4-dimethyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiosemicarbazide derivatives under controlled conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired heterocyclic ring system. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
5H-9-Thia-1,5,7-triazafluorene-6,8-dione, 2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with potential biological activity
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 5H-9-Thia-1,5,7-triazafluorene-6,8-dione, 2,4-dimethyl- involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
5H-9-Thia-1,5,7-triazafluorene-6,8-dione, 2,4-dimethyl- can be compared with other similar heterocyclic compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar triazole-thiadiazine core and exhibits comparable biological activities.
1,3,4-Thiadiazole: Another related compound with a thiadiazole ring, known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazine: Similar in structure, this compound also shows potential in medicinal chemistry
The uniqueness of 5H-9-Thia-1,5,7-triazafluorene-6,8-dione, 2,4-dimethyl- lies in its specific arrangement of functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H9N3O2S |
---|---|
Molecular Weight |
247.28 g/mol |
IUPAC Name |
11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C11H9N3O2S/c1-4-3-5(2)12-10-6(4)7-8(17-10)9(15)14-11(16)13-7/h3H,1-2H3,(H2,13,14,15,16) |
InChI Key |
XISKSOFRZDARJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=O)N3)C |
Origin of Product |
United States |
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